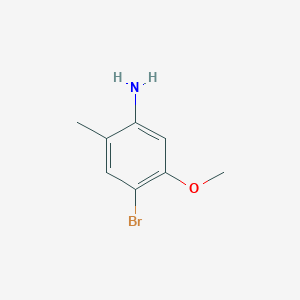

4-Bromo-5-methoxy-2-methylaniline

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWSMYJWPZRXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570922 | |

| Record name | 4-Bromo-5-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152626-77-2 | |

| Record name | 4-Bromo-5-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Bromo 5 Methoxy 2 Methylaniline

Regioselective Synthesis Strategies

The strategic introduction of functional groups onto the aromatic ring is paramount in achieving the desired isomer of 4-Bromo-5-methoxy-2-methylaniline. Regioselectivity is often dictated by the directing effects of the existing substituents and can be manipulated through the use of protecting groups and specific reaction conditions.

Nitration-Reduction-Bromination Pathways for Substituted Anilines

A common and effective strategy for the synthesis of halogenated anilines involves a multi-step sequence of nitration, reduction, and subsequent bromination. This pathway allows for the strategic installation of the amino and bromo groups at specific positions.

The synthesis of this compound can be envisioned to start from a suitably substituted precursor, such as 3-methoxy-2-methylaniline. The amino group in this precursor is a strong activating group and directs electrophiles to the ortho and para positions. To achieve the desired substitution pattern, a nitration reaction would be a key step. However, direct nitration of anilines can be problematic, often leading to oxidation and the formation of a mixture of products, including meta-substituted anilinium ions in acidic media.

A more controlled approach involves the nitration of a precursor that can be later converted to the aniline (B41778). For instance, starting with 2-methyl-5-methoxyaniline, nitration would be directed by the activating methoxy (B1213986) and methyl groups. The subsequent reduction of the nitro group to an amine, followed by selective bromination, would then lead to the final product. The catalytic hydrogenation of nitroarenes is a widely used method for the reduction step, employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.

Selective Bromination Techniques Utilizing Precursors

The direct bromination of substituted anilines can be challenging to control due to the high reactivity of the aromatic ring, often leading to polybromination. To achieve selective monobromination, various techniques and brominating agents can be employed.

Starting with a precursor such as 3-methoxy-2-methylaniline, direct bromination would likely yield a mixture of isomers due to the ortho- and para-directing effects of both the amino and methoxy groups. To circumvent this, the reactivity of the amino group can be modulated.

One effective method for regioselective bromination is the use of N-bromosuccinimide (NBS). The reaction conditions, including the choice of solvent and temperature, can significantly influence the regioselectivity of the bromination. For electron-rich systems like substituted anilines, milder conditions are often preferred to prevent over-bromination. The electronic and steric effects of the substituents on the aniline ring play a crucial role in directing the incoming electrophile. For instance, the methoxy group at the 5-position and the methyl group at the 2-position in a precursor would direct the bromine to the 4-position.

Arylamine Protection and Subsequent Halogenation Reactions

To overcome the challenges associated with the high reactivity of the amino group and to ensure regioselective halogenation, a common strategy is to protect the amino group. Acetylation of the amine to form an acetanilide is a widely used protection method.

This strategy has been successfully employed in the synthesis of related compounds, such as 4-bromo-2-methylaniline (B145978). The process involves the acetylation of 2-methylaniline to form N-(2-methylphenyl)acetamide. This acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled bromination. The subsequent bromination of the acetanilide derivative typically occurs at the position para to the activating group. Following the regioselective bromination, the acetyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the amine and yield the desired brominated aniline.

This approach offers a reliable method to control the position of bromination and prevent undesired side reactions, leading to higher yields of the target compound.

Precursor Synthesis Routes

The successful synthesis of this compound is heavily reliant on the efficient preparation of key precursors. These precursors, typically substituted anilines or nitroaromatics, provide the foundational scaffold upon which the final functional groups are installed.

Acetylation and Hydrolysis of Aniline Derivatives

As mentioned previously, the acetylation of aniline derivatives is a crucial step in many synthetic pathways to control reactivity and direct subsequent functionalization. The reaction is typically carried out using acetic anhydride or acetyl chloride in the presence of a base or a catalyst.

The resulting N-acetylated compound is significantly less reactive towards electrophilic substitution than the parent aniline, allowing for more selective reactions. Following the desired transformations on the aromatic ring, the acetyl protecting group can be removed through hydrolysis. This is commonly achieved by heating the acetanilide in the presence of an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide). The choice of acidic or basic hydrolysis depends on the stability of other functional groups present in the molecule.

| Reaction Step | Reagents | Typical Conditions | Purpose |

| Acetylation | Acetic anhydride or Acetyl chloride | Presence of a base (e.g., pyridine) or catalyst | Protection of the amino group, modulation of reactivity |

| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Heating | Deprotection to regenerate the amino group |

Catalytic Reduction of Nitroaromatic Compounds

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis and a key step in the preparation of anilines from their corresponding nitro precursors. Catalytic hydrogenation is a widely favored method due to its efficiency and clean reaction profile.

This process typically involves reacting the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is usually carried out in a suitable solvent, such as ethanol or ethyl acetate, at room temperature or with gentle heating and under a positive pressure of hydrogen.

The choice of catalyst and reaction conditions can be tailored to the specific substrate to achieve high yields and selectivity. For instance, the presence of other reducible functional groups may necessitate the use of more selective catalyst systems. This method is highly effective for the large-scale production of anilines from readily available nitroaromatic starting materials.

| Catalyst | Typical Hydrogen Source | Common Solvents | Key Advantages |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Ethyl acetate, Methanol | High activity, good selectivity, widely used |

| Platinum on Carbon (Pt/C) | Hydrogen gas (H₂) | Ethanol, Acetic acid | Effective for a broad range of substrates |

| Raney Nickel | Hydrogen gas (H₂) | Ethanol | Cost-effective, high activity |

Continuous Flow Synthesis Approaches for Efficiency and Scalability

The transition from traditional batch processing to continuous flow synthesis represents a significant advancement in the manufacturing of fine chemicals, including substituted anilines like this compound. This modern approach offers substantial improvements in efficiency, safety, process control, and scalability. In a continuous flow system, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs. This methodology allows for precise control over reaction parameters, leading to higher yields, improved purity, and reduced waste generation compared to conventional batch methods. acs.orgrsc.org The enclosed nature of flow reactors also enhances safety, particularly when handling hazardous reagents or performing highly exothermic reactions. rsc.org

The synthesis of anilines, which often involves reactions like the reduction of nitroaromatics, can be particularly well-suited for flow chemistry. nih.govacs.orgacs.orgresearchgate.net These transformations can be intensified in continuous reactors, leading to significantly shorter reaction times and increased productivity. researchgate.net While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies applied to a wide range of other substituted anilines provide a clear framework for its potential production using this technology. acs.orgresearchgate.net

Reactor Design and Process Optimization

The success of continuous flow synthesis hinges on the appropriate design of the reactor and the meticulous optimization of process parameters. The choice of reactor depends on the specific requirements of the chemical reaction, such as whether it involves solid catalysts, requires photochemical activation, or is a multiphase system.

Reactor Design:

Common reactor types applicable to the synthesis of anilines include:

Packed-Bed Reactors (PBRs): These are widely used for reactions involving heterogeneous catalysts. acs.org The reactor column is filled with a solid-supported catalyst, and the reactant stream flows through it. nih.govacs.org This design is advantageous as it simplifies catalyst separation and reuse, a key factor in sustainable chemistry. nih.govbohrium.com For instance, a PBR containing a copper-on-Celite catalyst has been effectively used for the transfer hydrogenation of nitroarenes to anilines. acs.org

Tube and Microchannel Reactors: Simple coiled tubes or more complex microfluidic devices offer high surface-area-to-volume ratios, enabling excellent heat and mass transfer. rsc.orgbeilstein-journals.org This precise control is crucial for managing reaction temperature and mixing, which directly impacts selectivity and yield. rsc.org Some advanced systems even utilize 3D-printed reactionware to create custom-designed, robust, and inexpensive flow systems. beilstein-journals.org

Microwave-Assisted Flow Reactors: Integrating microwave irradiation with continuous flow systems can dramatically accelerate reaction rates. rsc.org This has been demonstrated in various organic syntheses, reducing reaction times from hours to minutes. rsc.org

Process Optimization:

Optimizing a flow process involves systematically adjusting key parameters to achieve the desired outcome, such as maximizing yield and throughput while minimizing impurities. Automated systems using optimization algorithms can efficiently explore the reaction space. acs.org Key parameters include:

Residence Time: This is the average time reagents spend in the reactor, controlled by the reactor volume and the total flow rate. beilstein-journals.org Finding the optimal residence time is critical; insufficient time leads to incomplete conversion, while excessive time can promote the formation of byproducts.

Temperature: The high heat transfer efficiency of flow reactors allows for precise temperature control and the safe use of elevated temperatures to accelerate reactions. acs.orgresearchgate.net

Flow Rate: Adjusting the flow rate of reagent solutions directly influences residence time and can impact mixing efficiency. researchgate.net

Catalyst Loading: In PBRs, the amount and activity of the catalyst are crucial for achieving high conversion and ensuring long-term stability. acs.org

The following table illustrates a typical optimization process for the synthesis of a substituted aniline in a continuous flow system, demonstrating the impact of temperature and residence time on product yield.

| Entry | Temperature (°C) | Residence Time (min) | Overall Flow Rate (mL/min) | Yield (%) | Productivity ( g/day ) |

| 1 | 80 | 60 | 0.267 | Low | - |

| 2 | 80 | 30 | 0.533 | 75 | 38.6 |

| 3 | 60 | 60 | 0.267 | 85 | 21.9 |

| 4 | 60 | 30 | 0.533 | 92 | 47.4 |

| This table is based on data adapted from a representative continuous-flow synthesis of a substituted aniline derivative. researchgate.net |

Considerations for Industrial-Scale Production

Scaling up a continuous flow process from the laboratory to an industrial setting presents a different set of challenges compared to batch production. A primary advantage of flow chemistry is that scaling is often achieved by "scaling out"—running multiple reactors in parallel—or by operating the system for longer durations, rather than by building larger, potentially more hazardous, reactors.

Key considerations for the industrial-scale production of this compound via continuous flow include:

Throughput and Productivity: The primary goal of industrial production is to achieve high throughput. In flow chemistry, this can be accomplished by increasing flow rates, using larger diameter reactors, or operating the system continuously for extended periods. nih.gov Long-term stability studies are essential to ensure the catalytic system can maintain high conversion rates over hundreds of hours of operation. acs.org

Process Integration and Automation: For industrial efficiency, the flow synthesis should be integrated with continuous workup and purification modules. nih.govacs.org For example, continuous extraction units can be incorporated downstream from the reactor to separate the product from the reaction mixture in a single, uninterrupted operation. nih.govacs.org Full automation of the process is crucial for ensuring consistency, safety, and minimal human intervention.

Safety and Hazard Management: Continuous flow reactors contain only a small volume of reactive material at any given moment, significantly reducing the risks associated with highly exothermic reactions or the handling of unstable intermediates. This inherent safety advantage is a major driver for adopting flow chemistry in industrial settings.

Economic Viability: The initial investment in continuous flow equipment can be higher than for traditional batch reactors. However, this cost can be offset by increased productivity, higher yields, reduced waste, lower energy consumption, and a smaller manufacturing footprint. rsc.org The ability to reuse expensive catalysts in packed-bed systems further enhances the economic and environmental credentials of the process. nih.govbohrium.com

The following table summarizes the key differences between batch and continuous flow processes in the context of industrial-scale chemical synthesis.

| Feature | Batch Process | Continuous Flow Process |

| Scale-Up Strategy | Increase reactor volume | Increase operational time or run parallel systems ("scale-out") |

| Safety | Higher risk due to large volumes of reactants | Inherently safer due to small internal reactor volume |

| Heat Transfer | Often inefficient and difficult to control | Highly efficient, allowing for precise temperature control |

| Process Control | Parameters can vary within the batch | Precise control over parameters like temperature, pressure, and time |

| Productivity | Limited by reaction and handling times | High throughput via continuous operation |

| Footprint | Requires large, dedicated reactor vessels | More compact, smaller physical footprint |

| This table synthesizes general knowledge from various sources on continuous flow chemistry. acs.orgrsc.orgacs.org |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Methoxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.com The rate and regioselectivity of these reactions on 4-Bromo-5-methoxy-2-methylaniline are determined by the cumulative effects of its substituents. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation known as an arenium ion (or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Directing Effects of Bromo, Methoxy (B1213986), and Methyl Substituents

The position of an incoming electrophile is directed by the substituents already present on the aromatic ring. unizin.org These groups can be categorized as activating or deactivating and as ortho-, para-, or meta-directing.

Amino Group (-NH2): The amino group is a powerful activating group and an ortho-, para-director. chemistrysteps.comlkouniv.ac.in Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be donated into the aromatic pi-system through resonance, thereby increasing the ring's nucleophilicity. wikipedia.orglkouniv.ac.in This electron donation particularly enriches the ortho and para positions.

Methoxy Group (-OCH3): Similar to the amino group, the methoxy group is a strong activating group and an ortho-, para-director. organicchemistrytutor.com The oxygen atom's lone pairs participate in resonance, pushing electron density into the ring and making it more reactive towards electrophiles, especially at the ortho and para positions. nih.gov

Methyl Group (-CH3): The methyl group is a weak activating group and an ortho-, para-director. libretexts.org It donates electron density primarily through an inductive effect, which stabilizes the cationic intermediate formed during substitution.

Bromo Group (-Br): Halogens like bromine are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect, which makes the ring less reactive than benzene (B151609). wikipedia.org However, they are ortho-, para-directing because their lone pair electrons can be donated through resonance to stabilize the arenium ion intermediate. unizin.org

For this compound, the available positions for substitution are C3 and C6. The C6 position is ortho to the strongly activating amino group and para to the strongly activating methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack. The C3 position is ortho to the methoxy and methyl groups but meta to the powerful amino director, making it less favored.

Table 1: Summary of Substituent Directing Effects

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH2) | C1 | Strongly Activating (Resonance) | Ortho, Para |

| Methyl (-CH3) | C2 | Weakly Activating (Inductive) | Ortho, Para |

| Bromo (-Br) | C4 | Deactivating (Inductive), Weakly Directing (Resonance) | Ortho, Para |

Kinetic Studies and Reaction Rate Determination

The rate of electrophilic aromatic substitution is highly sensitive to the nature of the substituents on the ring. wikipedia.org Activating groups increase the reaction rate by stabilizing the transition state leading to the arenium ion, while deactivating groups decrease the rate. masterorganicchemistry.com

In this compound, the presence of three activating groups (amino, methoxy, methyl) and one deactivating group (bromo) results in a complex kinetic profile. The powerful activating effects of the amino and methoxy groups, which donate electrons through resonance, are expected to dominate over the inductive withdrawal of the bromine atom and the weaker activation of the methyl group. Consequently, the benzene ring of this compound is considered highly activated, and it undergoes electrophilic substitution reactions much faster than benzene itself. chemistrysteps.comallen.in

Proposed Mechanistic Pathways for Aromatic Bromination

Aromatic bromination is a classic electrophilic aromatic substitution reaction. Given the high activation of the aniline (B41778) ring, the reaction with bromine (Br₂) often proceeds rapidly without the need for a Lewis acid catalyst like FeBr₃. chemistrysteps.comallen.in In fact, the reaction can be difficult to control, sometimes leading to polybrominated products. allen.invideohighlight.com

The proposed mechanism for the monobromination of this compound at the predicted C6 position is as follows:

Attack of the Electrophile: The π-electron system of the highly nucleophilic aniline ring attacks a bromine molecule, displacing a bromide ion. The electrophilicity of Br₂ is sufficient due to the ring's high activation.

Formation of the Arenium Ion: This attack forms a resonance-stabilized carbocation intermediate, the arenium ion. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the nitrogen of the amino group and the oxygen of the methoxy group, which provides significant stabilization.

Deprotonation: A weak base, such as water or another aniline molecule, removes the proton from the C6 carbon. This step restores the aromaticity of the ring, yielding the final product, 6,4-Dibromo-5-methoxy-2-methylaniline.

Due to the extreme activation provided by the amino group, a common strategy to achieve selective monobromination and avoid side reactions is to temporarily protect the amino group by converting it into an amide (e.g., an acetanilide) via acetylation. chemistrysteps.comallen.in The amide group is still an ortho-, para-director but is significantly less activating, allowing for more controlled reactions.

Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is generally challenging. These reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom) to activate the ring towards nucleophilic attack.

In this molecule, the ring is rich in electron density due to the presence of three electron-donating groups (-NH₂, -OCH₃, -CH₃), which disfavors the SNAr mechanism. The bromine at C4 is not activated by appropriately positioned electron-withdrawing groups. Therefore, direct displacement of the bromide by common nucleophiles under standard conditions is unlikely. However, substitution may be achieved under forcing conditions or through alternative pathways, such as those catalyzed by transition metals. For example, methoxy groups can be introduced onto an aromatic ring via Ullmann coupling reactions, which utilize copper catalysts and high temperatures.

Transition-Metal Catalyzed Reactions

The bromine atom in this compound serves as an excellent handle for various transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond. This method would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C4 position. Studies on similar 4-bromo-2-methylaniline (B145978) derivatives have shown successful Suzuki couplings in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. nih.gov

Buchwald-Hartwig Amination: This reaction, also typically catalyzed by palladium, would involve coupling the C4-Br bond with an amine. This would enable the synthesis of more complex diamine structures. The electron-rich nature of the substrate might require the use of specialized phosphine (B1218219) ligands (e.g., Xantphos) and strong bases to facilitate the catalytic cycle.

Heck Coupling: The palladium-catalyzed Heck reaction would couple the aryl bromide with an alkene, providing a route to synthesize styrenyl-type derivatives by forming a new C-C double bond at the C4 position.

Table 2: Potential Transition-Metal Catalyzed Reactions

| Reaction Name | Coupling Partner | Catalyst/Base Example | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ / K₃PO₄ | C-C |

| Buchwald-Hartwig Amination | R₂NH | Pd(dba)₂ / Xantphos / NaOtBu | C-N |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | C=C |

Palladium-Catalyzed Coupling Reactions (e.g., Amination, Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the presence of a bromo substituent provides a reactive site for such transformations.

While direct experimental data on the palladium-catalyzed amination (Buchwald-Hartwig reaction) of this compound is not extensively documented in publicly available literature, the reaction is expected to proceed based on the well-established reactivity of similar aryl bromides. The Buchwald-Hartwig amination involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond. The reaction conditions typically involve a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, a phosphine ligand, and a base like sodium tert-butoxide. The choice of ligand is crucial and can influence the efficiency and scope of the reaction.

In contrast, the Suzuki cross-coupling reaction of a closely related analogue, 4-bromo-2-methylaniline, has been reported, suggesting a similar reactivity for this compound. mdpi.comnih.govresearchgate.net In a notable study, 4-bromo-2-methylaniline was first condensed with 3-bromothiophene-2-carbaldehyde to form a Schiff base, which then underwent a Suzuki cross-coupling reaction. mdpi.comnih.govresearchgate.net This two-step approach highlights a common strategy where the aniline is derivatized prior to the coupling reaction.

The Suzuki reaction of the Schiff base derived from 4-bromo-2-methylaniline was carried out with various arylboronic acids in the presence of a palladium(0) catalyst, Pd(PPh₃)₄, and a base, K₃PO₄, at 90 °C. mdpi.comnih.gov This resulted in the formation of both monosubstituted and bisubstituted products in moderate yields. mdpi.comnih.gov The regioselectivity of the reaction favored substitution at the bromo-substituted aryl ring of the aniline moiety over the bromo-substituted thiophene (B33073) ring. mdpi.com

The development of Suzuki-Miyaura cross-coupling reactions for unprotected ortho-bromoanilines further supports the feasibility of such reactions with this compound. nih.gov These methods are advantageous as they circumvent the need for protection and deprotection steps of the amino group. nih.gov

Below is an interactive data table summarizing the typical conditions for a Suzuki cross-coupling reaction based on the analogue, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. mdpi.comnih.gov

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | Not Specified | 90 | 31-46 |

Detailed Mechanistic Insights into Catalytic Cycles

The mechanism of palladium-catalyzed coupling reactions is a well-studied area of organometallic chemistry. The catalytic cycle for both amination and Suzuki cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or coordination/deprotonation (for amination), and reductive elimination. wikipedia.orglibretexts.org

Suzuki Cross-Coupling Mechanism:

The catalytic cycle of the Suzuki-Miyaura reaction begins with the active Pd(0) species. wikipedia.orglibretexts.orgorganic-chemistry.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organoboron reagent (boronic acid or ester) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the bromide ion. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The presence of substituents on the aniline ring, such as the electron-donating methoxy and methyl groups and the electron-withdrawing bromo group, can influence the rates of these individual steps. For instance, electron-donating groups can facilitate the oxidative addition step.

Palladium-Catalyzed Amination (Buchwald-Hartwig) Mechanism:

The Buchwald-Hartwig amination follows a similar catalytic cycle.

Oxidative Addition: As with the Suzuki reaction, the cycle initiates with the oxidative addition of the Pd(0) catalyst to the aryl bromide.

Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium complex are eliminated to form the desired arylamine product and regenerate the Pd(0) catalyst.

A challenge in the direct amination of unprotected anilines is the potential for competitive N-arylation, where the aniline acts as the amine coupling partner. nih.gov However, careful selection of ligands and reaction conditions can often control the chemoselectivity of the reaction. nih.gov

Condensation Reactions for Schiff Base Derivative Formation

Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. wikipedia.orgresearchgate.netusu.ac.idjetir.org This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration. nih.gov

The formation of a Schiff base from 4-bromo-2-methylaniline and 3-bromothiophene-2-carbaldehyde has been reported to proceed in excellent yield (94%) in the presence of glacial acetic acid as a catalyst. mdpi.comnih.gov This provides a strong precedent for the successful synthesis of Schiff bases from this compound with a variety of carbonyl compounds. The reaction is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, often with an acid catalyst to facilitate the dehydration step. mdpi.comnih.govresearchgate.net

The general reaction for the formation of a Schiff base from this compound is depicted below:

> Figure 1: General reaction scheme for the condensation of this compound with an aldehyde or ketone to form a Schiff base derivative.

The resulting Schiff bases are versatile intermediates themselves and can be used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. Current time information in Pasuruan, ID.nih.govinternationaljournalcorner.com

An interactive data table summarizing a representative synthesis of a Schiff base from a closely related aniline is provided below. mdpi.comnih.gov

| Aniline Reactant | Carbonyl Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 4-bromo-2-methylaniline | 3-bromothiophene-2-carbaldehyde | Glacial Acetic Acid | Ethanol | Not Specified | 94 |

Computational and Theoretical Chemistry Studies of 4 Bromo 5 Methoxy 2 Methylaniline and Its Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy. For substituted anilines, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are a standard for obtaining reliable results. researchgate.netresearchgate.netbeilstein-journals.org

| Parameter | Representative Value |

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-N-H Bond Angle | ~112° |

| H-N-H Bond Angle | ~110° |

| C-C-C (aromatic) Bond Angle | ~118° - 122° |

| Amino Group Out-of-Plane Angle | ~35° - 45° |

Table 1: Representative Optimized Geometric Parameters for a Substituted Aniline (B41778) based on DFT Calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. wikipedia.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For substituted anilines, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups generally raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting ability. researchgate.netresearchgate.net In 4-Bromo-5-methoxy-2-methylaniline, the combined effects of the substituents would determine its specific HOMO-LUMO gap and reactivity profile.

| Molecular Orbital | Representative Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV |

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Aniline.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow denote regions of intermediate potential.

In this compound, the MEP map would likely show a region of high electron density (red) around the nitrogen atom of the amino group due to the presence of the lone pair of electrons. The oxygen atom of the methoxy (B1213986) group would also exhibit a negative potential. The hydrogen atoms of the amino group and the region around the bromine atom might show a more positive potential (blue or greenish-blue), indicating their susceptibility to nucleophilic interaction. The aromatic ring itself would display varying potentials depending on the influence of the substituents.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. uni-muenchen.de It allows for the investigation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

| Donor NBO (i) | Acceptor NBO (j) | Representative Stabilization Energy E(2) (kcal/mol) |

| n(N) | π(C-C) (aromatic) | High |

| n(O) | π(C-C) (aromatic) | Moderate |

| n(Br) | σ(C-C) (aromatic) | Low to Moderate |

| σ(C-H) (methyl) | π(C-C) (aromatic) | Low |

Table 3: Representative Hyperconjugative Interactions and their Stabilization Energies for a Substituted Aniline.

Quantum Chemical Reactivity Descriptors and Fukui Function Analysis

Quantum chemical reactivity descriptors are parameters derived from theoretical calculations that help in quantifying and predicting the chemical reactivity of molecules. The Fukui function is a key concept in this area, identifying the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.org

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E_LUMO.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.

Chemical Potential (μ): The negative of electronegativity, it represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity Index (Nu): A measure of the molecule's ability to donate electrons. Various definitions exist, often related to the HOMO energy.

These descriptors for this compound would be influenced by its specific electronic structure, as determined by its substituent pattern. The calculated values for a representative substituted aniline are presented in Table 4.

| Descriptor | Formula | Representative Value (eV) |

| Ionization Energy (I) | I ≈ -E_HOMO | 5.5 - 6.0 |

| Electron Affinity (A) | A ≈ -E_LUMO | 0.5 - 1.0 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.25 - 2.75 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -3.0 to -3.5 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 1.6 - 2.2 |

Table 4: Representative Quantum Chemical Reactivity Descriptors for a Substituted Aniline.

Prediction of Electrophilic and Nucleophilic Attack Sites

The prediction of sites susceptible to electrophilic and nucleophilic attack is crucial for understanding the chemical behavior of a molecule. For derivatives of this compound, such as (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, computational analyses like Molecular Electrostatic Potential (MEP) and Fukui function analysis have been utilized to identify these reactive regions. dergipark.org.tr

MEP maps provide a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) areas. In a related Schiff base, (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol, DFT studies revealed the distribution of electrostatic potential, which is fundamental to understanding its interactions. nih.gov

Fukui functions and dual descriptors are conceptual DFT tools that offer a more quantitative prediction of reactivity. These analyses help pinpoint the specific atoms most likely to be involved in electrophilic or nucleophilic reactions. For instance, in the (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol compound, Fukui function analysis was employed to determine the regions of chemical reactivity. dergipark.org.tr

The electronic effects of the substituents on the aniline ring also play a significant role. The methoxy group is electron-donating, which tends to enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the bromine atom is electron-withdrawing, which can activate the ring towards nucleophilic attack.

Table 1: Predicted Reactive Sites in Aniline Derivatives

| Compound/Derivative | Predicted Nucleophilic Attack Sites | Predicted Electrophilic Attack Sites | Computational Method |

| (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol | Regions of positive electrostatic potential | Regions of negative electrostatic potential (e.g., around oxygen and nitrogen atoms) | MEP, Fukui Function Analysis dergipark.org.tr |

| Substituted Aniline Derivatives | Activated positions due to electron-withdrawing groups | Positions activated by electron-donating groups | General Electronic Effects |

Tautomerism Studies (e.g., Enol-Imine vs. Keto-Amine Forms in Derivatives)

Tautomerism, the interconversion of structural isomers, is a key consideration in the study of aniline derivatives, particularly those that can exist in different forms like enol-imine and keto-amine tautomers. mdpi.comresearchgate.net Computational studies, often in conjunction with experimental data from X-ray diffraction, are instrumental in determining the relative stability of these tautomers.

For the Schiff base derivative (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol, both experimental and theoretical investigations have shown a preference for the enol-imine form. dergipark.org.tr DFT calculations were performed for both the enol-imine and keto-amine forms, with the results supporting the predominance of the enol form. dergipark.org.tr This stability is often attributed to factors like hyperconjugative interactions, charge delocalization, and the formation of intramolecular hydrogen bonds, which can be analyzed using Natural Bond Orbital (NBO) analysis. dergipark.org.tr

In a broader context, studies on other aniline derivatives have also explored this tautomeric equilibrium. For instance, research on a benzylidene aniline Schiff base derivative indicated that the (E)-enol-imine tautomer is significantly more stable in the gas phase than the keto-amine forms. mdpi.com The energy difference can be substantial, with keto-amine species calculated to be significantly higher in energy. mdpi.com

Table 2: Relative Stability of Tautomers in Aniline Derivatives

| Compound/Derivative | More Stable Tautomer | Energy Difference (kJ/mol) | Method of Determination |

| (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol | Enol-imine | Not specified | X-ray Diffraction, DFT dergipark.org.tr |

| Benzylidene aniline Schiff base derivative | (E)-enol-imine | > 42 (gas phase) | DFT(B3LYP)/6-311++G(d,p) mdpi.com |

| N6-methoxy-2',3',5'-tri-O-methyladenosine | Imino | Not applicable (unequivocally imino) | X-ray Diffraction nih.gov |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. bohrium.com Computational chemistry plays a vital role in the prediction and understanding of the NLO response of molecules. For aniline derivatives, DFT calculations are commonly used to determine key NLO parameters such as the first hyperpolarizability (β).

Theoretical studies on compounds structurally related to this compound have indicated their potential as NLO materials. For example, the NLO properties of (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol were investigated using DFT. dergipark.org.tr Similarly, computational and experimental studies on various fluorinated aniline derivatives have confirmed their enhanced NLO properties, highlighting the role of charge delocalization and hyperconjugation in molecular stability and NLO response. bohrium.com

The design of molecules with high NLO activity often involves creating systems with strong electron donor and acceptor groups connected by a π-conjugated bridge. The substituents on the aniline ring, such as the electron-donating methoxy group and the electron-withdrawing bromo group, can influence the intramolecular charge transfer and thus the NLO properties.

Table 3: Calculated Non-Linear Optical Properties of Aniline Derivatives

| Compound/Derivative | First Hyperpolarizability (β) | Comparison to Standard | Computational Method |

| (E)-2-((4-bromophenylimino)methyl)-3-methoxyphenol analogues | 29.1 to 40.6 times greater than urea | Urea | DFT researchgate.net |

| Fluorinated aniline derivatives | Enhanced NLO properties confirmed | Not specified | DFT (B3LYP/6–311 + G (2d,p)) bohrium.com |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While the specific crystal structure of 4-Bromo-5-methoxy-2-methylaniline is not widely published, analysis of closely related structures, such as l-bromo-5-isopropoxy-4-methoxy-2-methyl-naphthalene, provides valuable insights into the expected molecular geometry and intermolecular interactions researchgate.net.

Table 1: Representative Crystallographic Parameters for a Related Bromo-Methoxy Compound (Note: This table is illustrative and based on data for a related compound, l-bromo-5-isopropoxy-4-methoxy-2-methyl-naphthalene, as direct data for this compound is not readily available in the searched sources.) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.912(2) |

| b (Å) | 8.690(2) |

| c (Å) | 15.112(3) |

| β (°) | 98.98(2) |

| Volume (ų) | 1415.4 |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methyl protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. The methoxy group protons will likely appear as a sharp singlet, as will the protons of the methyl group attached to the aromatic ring. The amine protons may appear as a broad singlet, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The carbon attached to the bromine atom is expected to be shifted to a lower field, while the carbons attached to the methoxy and amino groups will also show characteristic shifts. The carbon of the methyl group and the methoxy group will appear in the aliphatic region of the spectrum. Analysis of ¹³C NMR data from similar compounds, such as 4-bromo-N,2-dimethylaniline, can aid in the assignment of the carbon signals rsc.org.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on the analysis of structurally similar compounds, as a full experimental spectrum for the target compound is not available in the searched sources.) rsc.orgbeilstein-journals.orgrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| -OCH₃ | ~3.8 | ~55 |

| -CH₃ | ~2.2 | ~17 |

| -NH₂ | Variable (broad) | - |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the detection and quantification of trace-level impurities and metabolites in complex matrices. In the context of this compound, LC-MS/MS can be employed to develop robust analytical methods for quality control and metabolic studies bohrium.com.

The process involves separating the parent compound from its impurities or metabolites using liquid chromatography, followed by ionization and analysis in a tandem mass spectrometer. The precursor ion (the molecular ion of the target analyte) is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides exceptional specificity and sensitivity.

Potential impurities in this compound could arise from the synthetic route, such as starting materials, by-products, or degradation products. Metabolites could be formed through biotransformation pathways in biological systems, often involving oxidation, demethylation, or conjugation reactions. The high sensitivity of LC-MS/MS allows for the detection of these compounds even at very low concentrations bohrium.comspectroscopyonline.comajrconline.org.

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of this compound (Note: This table presents typical parameters that could be used in an LC-MS/MS method for this type of compound.)

| Parameter | Condition |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| MS/MS Transition (Parent > Product) | [M+H]⁺ > characteristic fragment ions |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups will be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine will likely be found in the 1250-1350 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching of the methoxy group will give rise to strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically below 700 cm⁻¹. Analysis of the IR spectra of related compounds like 4-bromo-2-methylaniline (B145978) and 4-bromo-2-nitroaniline can provide a reference for these assignments chemicalbook.comnih.govnist.govchemicalbook.com.

Table 4: Characteristic IR Absorption Frequencies for this compound (Note: These are expected frequency ranges based on the functional groups present in the molecule.) nih.govnist.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Amine | C-N Stretch | 1250 - 1350 |

| Methoxy (-OCH₃) | C-O Stretch | 1050 - 1250 |

| Bromo-Aromatic | C-Br Stretch | < 700 |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it essential for purity analysis and the study of degradation products. A validated HPLC method is crucial for ensuring the quality of this compound.

A typical HPLC method for this compound would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector set at a wavelength where the analyte and its potential impurities have significant absorbance.

For purity analysis, the chromatogram of a sample is examined for the presence of any peaks other than the main peak corresponding to this compound. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantification of impurities. Degradation studies can be performed by subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and then analyzing the resulting mixture by HPLC to identify and quantify the degradation products that are formed ptfarm.pl.

Table 5: Typical HPLC Method Parameters for Purity Analysis (Note: These are general parameters that would be a good starting point for method development.)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water/buffer and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

Micellar Electrokinetic Chromatography (MEKC) for Separation of Analogues

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. It is particularly useful for the separation of structurally similar compounds. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase.

The separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the micelles. For a mixture of analogues of this compound, which may differ slightly in their structure (e.g., positional isomers or compounds with different substituents), their varying hydrophobicities will lead to different degrees of interaction with the micelles. This results in different migration times and, consequently, their separation. MEKC offers high separation efficiency and resolution, making it a valuable technique for analyzing complex mixtures of related aromatic amines.

Biological and Pharmacological Research of 4 Bromo 5 Methoxy 2 Methylaniline Derivatives

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral)

The search for novel antimicrobial agents has led researchers to explore a variety of halogenated and methoxylated aromatic compounds. Although specific studies on 4-bromo-5-methoxy-2-methylaniline derivatives are scarce, research on analogous structures indicates that this chemical scaffold is a promising starting point for developing new antimicrobial drugs.

Antibacterial Activity: Research into pyrazine (B50134) carboxamides has revealed notable antibacterial properties. A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). nih.gov The study found that the antibacterial potency was dependent on the substituent introduced via a Suzuki reaction. Among the tested compounds, derivative 5d demonstrated the most significant activity. nih.gov

Interactive Data Table: Antibacterial Activity of Pyrazine Carboxamide Derivatives against XDR S. Typhi nih.gov

| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| 5a | 50 | 100 | - |

| 5b | 25 | 50 | - |

| 5c | 12.5 | 25 | - |

| 5d | 6.25 | 12.5 | 17 |

Antifungal Activity: Studies on other heterocyclic systems incorporating bromine have also shown significant antimicrobial potential. For instance, novel 4-hydroxy-2-quinolone analogs were synthesized and evaluated for their antifungal and antibacterial activities. usdoj.gov A particularly potent brominated analog, 3j , which features a nonyl side chain, displayed exceptional antifungal activity against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL. This activity surpassed that of the positive control, amphotericin B. usdoj.gov While these quinolone analogs showed some inhibitory effects against Staphylococcus aureus, their antifungal properties were more pronounced. usdoj.gov

Other research has identified antimicrobial activity in compounds like (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide, which was found to be active against several microorganisms. imrpress.com Similarly, various 2-amino and 2-methoxy nicotinonitrile derivatives have been synthesized and shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. acs.org

Anti-inflammatory Properties

The anti-inflammatory potential of brominated aromatic compounds has been explored through various molecular scaffolds. A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), was investigated for its ability to reduce inflammatory responses in lipopolysaccharide (LPS)-activated primary microglial cells. nih.gov The study found that LX007 significantly inhibited the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was attributed to the downregulation of their respective regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The compound was found to exert its anti-inflammatory effects by suppressing the activation of MAPKs and NF-κB signaling pathways, suggesting its potential as an anti-inflammatory agent for neurological diseases involving microglial activation. nih.gov

In another study, (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide, isolated from Calotropis gigantea, was shown to reduce edema thickness in the hind paw of test subjects, indicating anti-inflammatory activity. imrpress.com These findings, although on structurally different molecules, suggest that the inclusion of bromo-methoxy-phenyl moieties could be a viable strategy for designing novel anti-inflammatory agents.

Antimalarial and Antiproliferative Activities

The antiproliferative and antimalarial activities of compounds containing bromo- and methoxy-substituted aromatic rings have been a subject of interest in medicinal chemistry.

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery. Structure-activity relationship (SAR) studies have shown that substitutions on the quinoline (B57606) ring are critical for activity. beilstein-journals.org Specifically, the 7-chloro group is considered important for the drug's accumulation in the parasite's food vacuole. beilstein-journals.org Research indicates that replacing the 7-chloro substituent with other groups, such as bromo (Br), methoxy (B1213986) (OCH₃), or methyl (CH₃), often leads to a decrease in antimalarial activity. beilstein-journals.org This suggests that while a bromo-substituted aniline (B41778) could be incorporated into a quinoline-based hybrid molecule, careful design would be needed to maintain or enhance potency.

Antiproliferative Activity: A synthesized carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, demonstrated significant anti-proliferative effects. nih.gov It was tested against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, showing IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. nih.gov The compound also inhibited blood vessel sprouting in a rat aorta angiogenesis assay, with an IC50 of 56.9 µg/mL, indicating potent anti-angiogenic properties which may be linked to its antiproliferative effects. nih.gov

Other studies have also highlighted the antiproliferative potential of related structures. Methyl derivatives of 5-methoxypsoralen and 5-methoxyangelicin showed significant antiproliferative activity against HL60 and A431 cell lines. cbseacademic.nic.in Furthermore, a series of 3,5-diaryl-4,5-dihydropyrazole derivatives bearing a trimethoxyphenyl moiety were found to have potent cytotoxicity against various human cancer cell lines, with some compounds showing inhibitory values in the nanomolar range. nih.gov

Studies on Potential Antitumor Activity

Derivatives containing brominated and methoxylated phenyl rings are frequently investigated for their potential as antitumor agents. Natural bromophenols, found in marine algae, and their synthetic derivatives are considered potential candidates for drug development due to their anticancer activities. drugbank.com A study on synthesized methylated and acetylated bromophenol derivatives found that certain compounds could inhibit the viability and induce apoptosis in leukemia K562 cells. drugbank.com

In a different study, a series of 5-methoxysterigmatocystin (B1234570) derivatives were prepared and evaluated for antitumor activity. The research concluded that the potency of these compounds was associated with the intact bisfurano ring system and that new substituents could be introduced into the xanthone (B1684191) portion of the molecule while in some cases preserving the antitumor activity. caymanchem.com

Furthermore, research on 4,5-dihydropyrazole derivatives showed that compounds bearing a 3,4,5-trimethoxyphenyl moiety possessed potent antiproliferative activity against several human cancer cell lines, including leukemia (SR) and melanoma (MDA-MB-435), with GI50 inhibitory values in the nanomolar range. nih.gov The introduction of an acetyl group at the N-1 position of the pyrazole (B372694) ring was found to significantly enhance the in vitro cytotoxic effect. nih.gov

Enzyme Modulation and Receptor Interaction Studies

The ability of this compound derivatives to interact with and modulate the activity of enzymes and receptors is a key area of pharmacological research. Studies on structurally similar compounds have identified specific molecular targets.

Enzyme Modulation: A series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were evaluated for their in vitro inhibitory activity against alkaline phosphatase. nih.gov The compound designated 5d emerged as the most potent inhibitor, with an IC50 of 1.469 ± 0.02 µM. nih.gov Enzyme kinetic studies suggested a competitive mode of inhibition. nih.gov

Interactive Data Table: Alkaline Phosphatase Inhibition by Pyrazine Carboxamide Derivatives nih.gov

| Compound | IC50 ± SEM (µM) |

|---|---|

| 5a | 2.541 ± 0.08 |

| 5b | 2.113 ± 0.05 |

| 5c | 1.832 ± 0.06 |

| 5d | 1.469 ± 0.02 |

Another important target is tubulin, a protein critical for cell division. A study on 3,5-diaryl-4,5-dihydropyrazole derivatives found that a potent antitumor compound from this series showed inhibition of tubulin polymerization comparable to the well-known agent Combretastatin A-4 (CA-4). nih.gov

Receptor Interaction: Thieno[2,3-d]pyrimidine derivatives are known to interact with various kinases. Research has shown that analogues of 4-amino-thienopyrimidine can act as inhibitors of B-Raf kinases, which are crucial in cell growth and survival pathways. canada.ca The development of B-Raf inhibitors is a significant strategy in anticancer therapy. canada.ca This suggests that incorporating a this compound moiety into such heterocyclic systems could yield potent kinase inhibitors.

Elucidation of Metabolic Pathways and Biotransformation

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. While no specific metabolic data exists for this compound, studies on the closely related psychoactive designer drug 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) provide a strong model for its likely biotransformation. nih.govnih.gov The structural similarity, particularly the shared 4-bromo-dimethoxy-phenyl ring, suggests that they would undergo similar metabolic reactions.

Studies using hepatocytes from various species, including humans, have identified the main phase I metabolic pathways for 2C-B. nih.gov These are:

Oxidative Deamination: This is a major pathway, leading to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further oxidation can produce 4-bromo-2,5-dimethoxybenzoic acid (BDMBA). nih.gov

Demethylation: The methoxy groups on the phenyl ring are susceptible to O-demethylation. This can occur either before or after oxidative deamination, leading to a variety of hydroxylated metabolites. nih.gov For example, the metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was identified in hepatocytes from humans, monkeys, and rabbits. nih.gov

Investigations in mice have confirmed that after administration, unchanged 2C-B and several metabolites can be detected in urine, providing crucial data for forensic analysis. nih.gov The identification of these metabolic pathways is essential for understanding the compound's biological effects and potential toxicity. nih.gov

Toxicological Profiles of Related Compounds and Environmental Impact Studies

The toxicological profile and environmental impact are critical considerations for any chemical compound. For derivatives of this compound, these aspects can be inferred from studies on related anilines and other halogenated aromatic compounds.

Toxicological Profile: Anilines as a class are known for their potential toxicity, with the primary effect often being methemoglobinemia. mdpi.com The toxicity can be linked to metabolic activation, particularly N-hydroxylation of the amino group. mdpi.comeuropa.eu The presence and position of substituents on the aniline ring can significantly influence metabolic rates and, consequently, toxicity. For instance, the presence of a methyl group at the C2-position may suppress the rapid metabolic activation at the amino group. mdpi.com

The psychoactive compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been shown to have dose-dependent toxic effects, with high doses producing fearful hallucinations and delusions. usdoj.gov Studies comparing the toxic effects of 2C-B on hepatocytes from six different species found only minor interspecies differences, but noted large inter-individual differences in susceptibility among human donors. nih.gov

Environmental Impact: Aromatic amines are recognized as environmental pollutants due to their toxicity and widespread use in industries such as dyes, pesticides, and pharmaceuticals. imrpress.com They can enter water bodies through industrial effluents and persist in the environment, posing a risk to aquatic ecosystems.

Halogenated anilines, in particular, are of concern. Studies on the halogenation of anilines during water disinfection processes show that they can act as precursors to the formation of toxic disinfection byproducts (DBPs), such as haloacetonitriles. acs.orgdrugbank.com Free bromination of anilines generally results in greater yields of these byproducts compared to chlorination. drugbank.com In the environment, brominated amines can impact the stability of disinfectants used in water treatment and potentially form further DBPs. nih.gov The persistence of halogenated anilines in soil and water, combined with their potential for bioaccumulation, makes them a significant environmental concern. imrpress.com

Considerations for Mammalian Exposure Research

Similarly, a comprehensive search of scientific databases and research publications has not yielded any specific studies on the mammalian exposure to this compound or its derivatives. Research into the potential effects of this compound on mammalian systems, including any in vitro or in vivo studies, has not been published in the available literature. Consequently, there are no research findings to report regarding its pharmacological or toxicological profile in mammals.

Industrial Production Considerations and Green Chemistry Initiatives

Optimization of Reaction Conditions for Enhanced Scalability

The transition from laboratory-scale synthesis to large-scale industrial production of 4-bromo-5-methoxy-2-methylaniline necessitates a thorough optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield. A common industrial route for the synthesis of similar bromo-alkoxy-anilines involves a multi-step process, which typically includes the nitration of a substituted toluene, followed by reduction of the nitro group to an amine, and subsequent regioselective bromination. google.com

In-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can be integrated into the production line to track the formation of intermediates and by-products in real-time. This allows for immediate adjustments to the reaction conditions, such as quenching the bromination reaction at the optimal point (e.g., 90% conversion) to prevent over-bromination and the generation of difficult-to-remove impurities.

The table below illustrates the impact of key reaction parameters on the synthesis of substituted anilines, which can be extrapolated to the production of this compound.

| Parameter | Effect on Scalability and Yield | Optimization Strategy |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to by-product formation. | Precise temperature control using advanced cooling systems and continuous flow reactors. |

| Pressure | Primarily relevant for gaseous reactants or reactions that produce gases. | Operation within optimized pressure ranges to ensure safety and reaction efficiency. |

| Reactant Concentration | Affects reaction kinetics and the potential for side reactions. | Gradual addition of reactants and maintaining optimal concentration ratios. |

| Solvent | Impacts solubility of reactants and intermediates, and can influence reaction pathways. | Selection of appropriate, ideally green, solvents that maximize yield and facilitate product isolation. |

Catalyst Selection, Recycling, and Efficiency in Large-Scale Processes

Heterogeneous catalysts are often preferred in industrial settings over their homogeneous counterparts because they can be more readily recovered and reused, thus reducing waste and production costs. For the reduction of the nitro group, a key step in the synthesis of anilines from nitroaromatic precursors, supported gold nanoparticles (e.g., Au/TiO₂ and Au/Fe₂O₃) have shown high chemoselectivity. nih.gov These catalysts can effectively reduce the nitro group without affecting other functional groups that may be present in the molecule. nih.gov Similarly, palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions, including the synthesis of substituted anilines. acs.org

The efficiency of a catalyst in a large-scale process is measured by its turnover number (TON) and turnover frequency (TOF), which represent the number of substrate molecules converted per catalyst site and per unit of time, respectively. High TON and TOF values are indicative of a more efficient and cost-effective catalytic system.

Strategies for catalyst recycling are integral to sustainable industrial production. For solid-supported catalysts, filtration or centrifugation can be used for separation. The development of magnetic nanocatalysts, which can be easily removed from the reaction mixture using an external magnetic field, is a promising area of research.

| Catalyst Type | Application in Aniline (B41778) Synthesis | Advantages in Large-Scale Processes | Recycling Strategy |

| Lewis Acids (e.g., FeBr₃) | Bromination | Enhances regioselectivity. | Often used in stoichiometric amounts, making recycling challenging. Research into catalytic use is ongoing. |

| Supported Gold Nanoparticles | Nitro Group Reduction | High chemoselectivity. nih.gov | Filtration or centrifugation of the support material. |

| Palladium on Carbon (Pd/C) | Hydrogenation/Nitro Group Reduction | High activity and widely available. acs.org | Filtration and potential for regeneration. |

| Copper-based Catalysts | Methoxylation (Ullmann coupling) | Effective for forming the methoxy (B1213986) group. | Can be challenging to remove completely; research into heterogeneous copper catalysts is active. |

Strategies for Waste Minimization and Environmental Impact Mitigation

The principles of green chemistry place a strong emphasis on waste minimization and the reduction of the environmental impact of chemical processes. chemindigest.com In the industrial synthesis of this compound, several strategies can be employed to achieve these goals.

One of the primary sources of waste is the formation of by-products due to a lack of reaction selectivity. As mentioned previously, optimizing reaction conditions and using selective catalysts can significantly reduce the generation of these impurities. This not only minimizes waste but also simplifies the purification process, often reducing the need for large volumes of solvents for chromatography or recrystallization.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which inherently generate by-products. While the synthesis of this compound involves substitution reactions, process optimization can maximize the incorporation of reactant atoms into the final product.

Solvent selection is another critical aspect of waste minimization. Traditional organic solvents are often volatile, flammable, and toxic. The chemical industry is increasingly exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents like Polarclean™. google.com The use of such solvents can significantly reduce the environmental footprint of the synthesis process. google.com Furthermore, implementing solvent recovery and recycling systems is a standard practice in modern chemical plants to reduce both waste and operational costs. chemanager-online.com

Wastewater from the synthesis process, which may contain residual reactants, by-products, and catalysts, must be treated before discharge. google.com Advanced oxidation processes and biological treatment methods can be employed to degrade organic pollutants in wastewater. google.com

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. reagent.co.uk |

| Use of Renewable Feedstocks | Using renewable raw materials whenever technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (e.g., use of protecting groups). |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. solubilityofthings.com |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |

| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control to prevent the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Energy Efficiency in Industrial Synthesis Processes

The chemical industry is a significant consumer of energy, and improving energy efficiency is a key driver for both economic and environmental sustainability. chemindigest.comreagent.co.uksolubilityofthings.com The industrial production of this compound involves several energy-intensive steps, such as heating, cooling, distillation, and pumping.